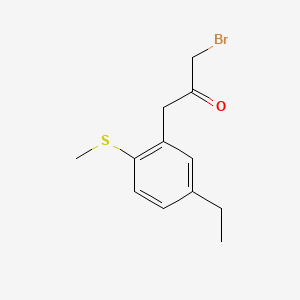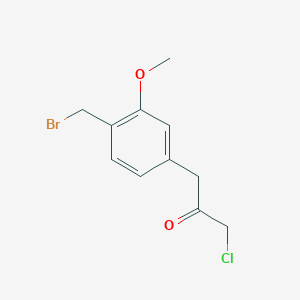
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromomethyl group, a methoxy group, and a chloropropanone moiety attached to a benzene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as 4-methyl-3-methoxyacetophenone, followed by chlorination. The bromination step typically uses bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as carbon tetrachloride. The chlorination step can be carried out using thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The ketone group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, the compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles, such as Grignard reagents, to form secondary or tertiary alcohols
Common reagents and conditions used in these reactions include bromine, N-bromosuccinimide, thionyl chloride, sodium borohydride, and Grignard reagents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ketone group can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar compounds to 1-(4-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-2-one include:
4-(Bromomethyl)benzoic acid methyl ester: This compound has a similar bromomethyl group but differs in the presence of a carboxylic acid ester group instead of a ketone and chloropropanone moiety.
1-(4-Bromomethylphenyl)-2-chloropropan-1-one: This compound is structurally similar but lacks the methoxy group on the benzene ring.
4-Bromo-2-nitrotoluene: This compound has a bromomethyl group and a nitro group, making it chemically distinct but functionally similar in some reactions.
Properties
Molecular Formula |
C11H12BrClO2 |
|---|---|
Molecular Weight |
291.57 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-methoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClO2/c1-15-11-5-8(4-10(14)7-13)2-3-9(11)6-12/h2-3,5H,4,6-7H2,1H3 |
InChI Key |
CWMLAJHADHWFOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)CCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


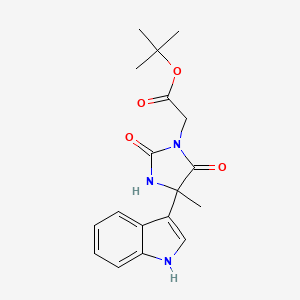
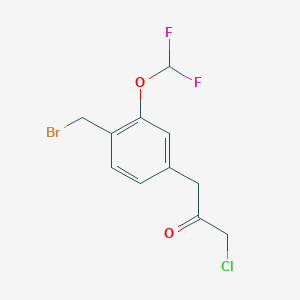
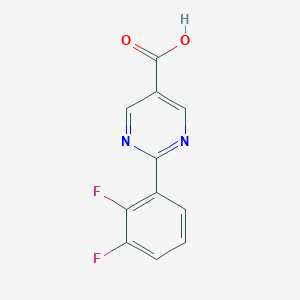
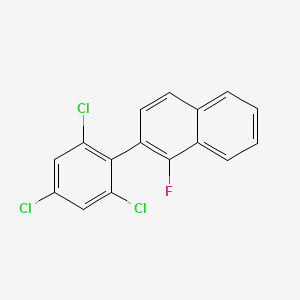
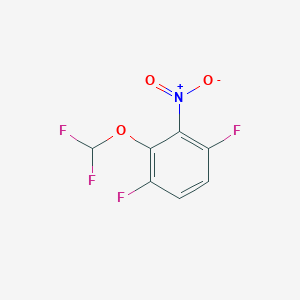


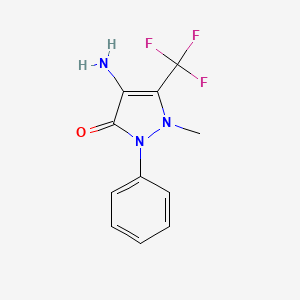
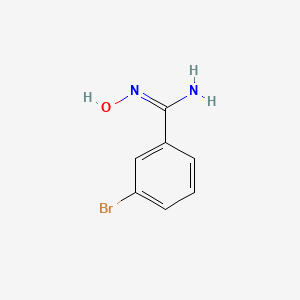
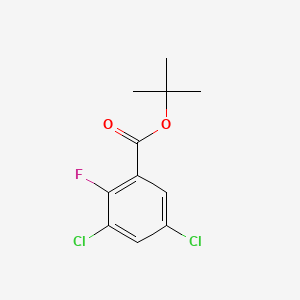
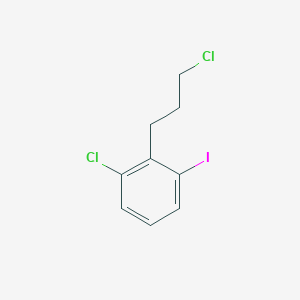
![1,3-Dihydrofuro[3,4-c]pyridine-4-carboxylic acid](/img/structure/B14039738.png)
![13,13-Dimethyl-7-phenyl-7,13-dihydro-5H-indolo[3,2-b]acridine](/img/structure/B14039739.png)
